Ribasine

Description

Properties

CAS No. |

87099-54-5 |

|---|---|

Molecular Formula |

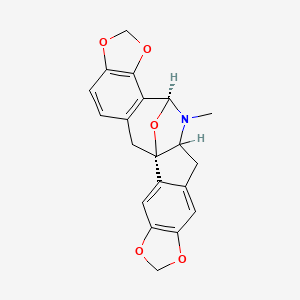

C20H17NO5 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

(1S,12R,14S)-13-methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene |

InChI |

InChI=1S/C20H17NO5/c1-21-16-5-11-4-14-15(24-8-23-14)6-12(11)20(16)7-10-2-3-13-18(25-9-22-13)17(10)19(21)26-20/h2-4,6,16,19H,5,7-9H2,1H3/t16-,19+,20+/m1/s1 |

InChI Key |

HJDZNSLTBDNJJW-UXPWSPDFSA-N |

Isomeric SMILES |

CN1[C@@H]2CC3=CC4=C(C=C3[C@@]25CC6=C([C@@H]1O5)C7=C(C=C6)OCO7)OCO4 |

Canonical SMILES |

CN1C2CC3=CC4=C(C=C3C25CC6=C(C1O5)C7=C(C=C6)OCO7)OCO4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Grandiflorine; Limogine; Ribasine; Deoxyhimalayamine; |

Origin of Product |

United States |

Foundational & Exploratory

Ribasine: A Technical Overview of a Sparingly Characterized Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the currently available scientific data on Ribasine, an alkaloid isolated from plants of the Fumariaceae family. While the core chemical properties of this compound are well-documented, publicly accessible information regarding its biological activity, mechanisms of action, and associated experimental protocols is notably scarce. This document serves to consolidate the known data and highlight the areas requiring further investigation.

Core Molecular Data

The fundamental molecular characteristics of this compound have been established and are presented below. These data are foundational for any further experimental work, including analytical standard preparation, dosage calculations, and interpretation of high-resolution mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₇NO₅ | PubChem[1] |

| Molecular Weight | 351.4 g/mol | PubChem[1] |

| Alternate Name | Grandiflorine | - |

Biological Activity and Signaling Pathways: A Knowledge Gap

A comprehensive search of scientific literature and chemical databases reveals a significant lack of information regarding the biological activity and potential signaling pathways of this compound. At present, there are no publicly available studies that describe its mechanism of action, pharmacological effects, or interactions with biological targets.

Consequently, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships involving this compound is not feasible. The absence of such data precludes the development of detailed experimental protocols for key experiments, as the foundational knowledge of this compound's biological function is not yet established.

Future Directions and Opportunities

The current lack of data on this compound presents a unique opportunity for novel research. Key areas for future investigation would include:

-

In vitro screening: Assessing the activity of this compound against a broad range of biological targets, such as enzymes, receptors, and ion channels, to identify potential therapeutic applications.

-

Cell-based assays: Investigating the effects of this compound on various cellular processes, including proliferation, apoptosis, and inflammation, in different cell lines.

-

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models to understand its behavior in a biological system.

-

Mechanism of action studies: Upon identification of a biological effect, elucidating the specific molecular pathways through which this compound exerts its activity.

The development of this foundational knowledge is a prerequisite for any potential advancement of this compound into the drug development pipeline. Researchers initiating studies on this molecule will be contributing to a nascent field of inquiry.

Conclusion

This compound is a structurally defined natural product with a known molecular formula and weight. However, its biological properties remain uncharacterized in the public domain. This technical guide serves to summarize the existing chemical data and to underscore the significant opportunities for future research to uncover the potential pharmacological value of this alkaloid. As new data emerges, this guide can be expanded to include the detailed experimental protocols and pathway visualizations requested by the scientific community.

References

Ribasine: A Technical Overview of a Sparingly Characterized Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the currently available scientific data on Ribasine, an alkaloid isolated from plants of the Fumariaceae family. While the core chemical properties of this compound are well-documented, publicly accessible information regarding its biological activity, mechanisms of action, and associated experimental protocols is notably scarce. This document serves to consolidate the known data and highlight the areas requiring further investigation.

Core Molecular Data

The fundamental molecular characteristics of this compound have been established and are presented below. These data are foundational for any further experimental work, including analytical standard preparation, dosage calculations, and interpretation of high-resolution mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₇NO₅ | PubChem[1] |

| Molecular Weight | 351.4 g/mol | PubChem[1] |

| Alternate Name | Grandiflorine | - |

Biological Activity and Signaling Pathways: A Knowledge Gap

A comprehensive search of scientific literature and chemical databases reveals a significant lack of information regarding the biological activity and potential signaling pathways of this compound. At present, there are no publicly available studies that describe its mechanism of action, pharmacological effects, or interactions with biological targets.

Consequently, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships involving this compound is not feasible. The absence of such data precludes the development of detailed experimental protocols for key experiments, as the foundational knowledge of this compound's biological function is not yet established.

Future Directions and Opportunities

The current lack of data on this compound presents a unique opportunity for novel research. Key areas for future investigation would include:

-

In vitro screening: Assessing the activity of this compound against a broad range of biological targets, such as enzymes, receptors, and ion channels, to identify potential therapeutic applications.

-

Cell-based assays: Investigating the effects of this compound on various cellular processes, including proliferation, apoptosis, and inflammation, in different cell lines.

-

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models to understand its behavior in a biological system.

-

Mechanism of action studies: Upon identification of a biological effect, elucidating the specific molecular pathways through which this compound exerts its activity.

The development of this foundational knowledge is a prerequisite for any potential advancement of this compound into the drug development pipeline. Researchers initiating studies on this molecule will be contributing to a nascent field of inquiry.

Conclusion

This compound is a structurally defined natural product with a known molecular formula and weight. However, its biological properties remain uncharacterized in the public domain. This technical guide serves to summarize the existing chemical data and to underscore the significant opportunities for future research to uncover the potential pharmacological value of this alkaloid. As new data emerges, this guide can be expanded to include the detailed experimental protocols and pathway visualizations requested by the scientific community.

References

The Alkaloid Ribasine: A Comprehensive Technical Guide to its Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribasine is an isoquinoline (B145761) alkaloid that has been identified in select plant species. As with many alkaloids, it represents a class of naturally occurring compounds with complex structures and potential biological activities that are of significant interest to the scientific community. This technical guide provides a detailed overview of the known natural sources of this compound, quantitative data on its occurrence, and the experimental protocols for its extraction and isolation. Furthermore, this document outlines the current understanding of its biosynthetic and signaling pathways, offering a foundational resource for researchers and professionals in drug development.

Natural Sources of this compound

The alkaloid this compound has been identified in the following plant species:

-

Sarcocapnos crassifolia : A plant belonging to the Papaveraceae family.

-

Argemone grandiflora : Also a member of the Papaveraceae family, commonly known as the poppy family.[1]

These plants are the primary known natural reservoirs of this compound. The Papaveraceae family is well-documented for its rich and diverse alkaloid content, and the presence of this compound in these genera aligns with the established chemotaxonomy of this plant family.

Quantitative Analysis of this compound

Detailed quantitative data for this compound content in its natural sources is not extensively reported in the available literature. However, studies on related species and the general distribution of alkaloids in these genera can provide some context. For instance, in a study on various extracts of Argemone mexicana, a related species, the total alkaloid concentration was found to be highest in the stem and whole plant water extracts.[2] Another study on Argemone mexicana seeds indicated a high accumulation of the alkaloids sanguinarine (B192314) and berberine.[3][4]

Table 1: Summary of Alkaloid Content in Related Argemone Species

| Plant Species | Plant Part | Total Alkaloid Content/Identified Alkaloids | Reference |

| Argemone mexicana | Stem, Whole Plant | High concentration of total alkaloids in water extracts | [2] |

| Argemone mexicana | Seeds | High accumulation of sanguinarine and berberine | [3][4] |

| Argemone mexicana | Whole Plant | Isolation of dehydrocorydalmine, jatrorrhizine, columbamine, and oxyberberine | [5][6] |

Note: This table provides context from a related species due to the lack of specific quantitative data for this compound.

Experimental Protocols: Extraction and Isolation of this compound

The following sections detail generalized yet comprehensive experimental protocols for the extraction and isolation of isoquinoline alkaloids from plant materials, which are applicable for obtaining this compound from its natural sources.

General Extraction of Alkaloids from Plant Material

This protocol outlines a standard method for the initial extraction of total alkaloids from dried and powdered plant material.

Materials:

-

Dried and powdered plant material (Sarcocapnos crassifolia or Argemone grandiflora)

-

Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Ammonia (B1221849) solution (NH₄OH)

-

Chloroform (B151607) or Dichloromethane

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Filter paper and funnel

-

Separatory funnel

Procedure:

-

Maceration: The powdered plant material is macerated with methanol or ethanol at room temperature for a period of 24-48 hours. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined alcoholic extracts are filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction:

-

The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl).

-

This acidic solution is then washed with a non-polar solvent like chloroform to remove non-alkaloidal compounds.

-

The aqueous acidic layer, containing the protonated alkaloid salts, is collected.

-

The pH of the aqueous layer is then made alkaline (pH 9-10) by the addition of an ammonia solution. This deprotonates the alkaloid salts, converting them into their free base form.

-

The alkaline solution is then extracted multiple times with an organic solvent such as chloroform or dichloromethane. The free base alkaloids will partition into the organic layer.

-

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate and then evaporated to dryness to yield the crude total alkaloid fraction.

Isolation of this compound by Column Chromatography

Following the initial extraction, the crude alkaloid mixture is subjected to chromatographic techniques to isolate individual compounds like this compound.

Materials:

-

Crude alkaloid extract

-

Silica (B1680970) gel (for column chromatography)

-

A suitable solvent system (e.g., a gradient of chloroform and methanol)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Preparation: A glass column is packed with silica gel slurried in the initial, least polar solvent of the chosen solvent system.

-

Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial solvent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of gradually increasing polarity (gradient elution). For example, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Fraction Collection: Fractions of the eluate are collected sequentially using a fraction collector.

-

Monitoring by TLC: The separation process is monitored by Thin Layer Chromatography (TLC). Aliquots from the collected fractions are spotted on a TLC plate, developed in an appropriate solvent system, and visualized under a UV lamp. Fractions with similar TLC profiles are pooled together.

-

Purification: Fractions containing the compound of interest (this compound) may require further purification steps, such as recrystallization or preparative TLC, to obtain the pure compound.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound belongs to the isoquinoline class of alkaloids. The biosynthesis of isoquinoline alkaloids is a complex process that originates from the amino acid tyrosine.

Caption: Generalized biosynthetic pathway of isoquinoline alkaloids.

The general pathway involves the conversion of tyrosine to dopamine, which then condenses with 4-hydroxyphenylacetaldehyde to form norcoclaurine, the central precursor for most isoquinoline alkaloids. A series of enzymatic reactions, including methylations and hydroxylations, leads to the key intermediate (S)-reticuline. From reticuline, various branches of the pathway lead to different structural classes of isoquinoline alkaloids, including protoberberines and benzophenanthridines. This compound is structurally related to the protoberberine alkaloids and is formed through further enzymatic modifications of these precursors. The specific enzymes and intermediates in the final steps leading to this compound have not been fully elucidated.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been extensively studied. However, isoquinoline alkaloids as a class are known to interact with various biological targets and signaling pathways.

Many isoquinoline alkaloids exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These activities are often mediated through the modulation of key signaling pathways. For example, some isoquinoline alkaloids have been shown to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.[7] Others can induce apoptosis in cancer cells through the activation of caspase cascades and modulation of the p53 signaling pathway.[1]

Caption: Potential signaling pathways modulated by isoquinoline alkaloids.

Given the structural similarity of this compound to other biologically active isoquinoline alkaloids, it is plausible that it may also interact with these or other cellular signaling pathways. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.

Conclusion

The alkaloid this compound is a naturally occurring isoquinoline found in Sarcocapnos crassifolia and Argemone grandiflora. While detailed quantitative and mechanistic data on this compound are still emerging, the established methodologies for the extraction and isolation of isoquinoline alkaloids provide a solid framework for obtaining this compound for further study. The potential for this compound to interact with key cellular signaling pathways, as suggested by the activities of related compounds, underscores its importance as a subject for future research in pharmacology and drug development. This guide serves as a foundational resource to stimulate and support these research endeavors.

References

- 1. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Alkaloid Distribution in Seeds of Argemone mexicana L. (Papaveraceae) [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. Quaternary alkaloids of Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

The Alkaloid Ribasine: A Comprehensive Technical Guide to its Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribasine is an isoquinoline alkaloid that has been identified in select plant species. As with many alkaloids, it represents a class of naturally occurring compounds with complex structures and potential biological activities that are of significant interest to the scientific community. This technical guide provides a detailed overview of the known natural sources of this compound, quantitative data on its occurrence, and the experimental protocols for its extraction and isolation. Furthermore, this document outlines the current understanding of its biosynthetic and signaling pathways, offering a foundational resource for researchers and professionals in drug development.

Natural Sources of this compound

The alkaloid this compound has been identified in the following plant species:

-

Sarcocapnos crassifolia : A plant belonging to the Papaveraceae family.

-

Argemone grandiflora : Also a member of the Papaveraceae family, commonly known as the poppy family.[1]

These plants are the primary known natural reservoirs of this compound. The Papaveraceae family is well-documented for its rich and diverse alkaloid content, and the presence of this compound in these genera aligns with the established chemotaxonomy of this plant family.

Quantitative Analysis of this compound

Detailed quantitative data for this compound content in its natural sources is not extensively reported in the available literature. However, studies on related species and the general distribution of alkaloids in these genera can provide some context. For instance, in a study on various extracts of Argemone mexicana, a related species, the total alkaloid concentration was found to be highest in the stem and whole plant water extracts.[2] Another study on Argemone mexicana seeds indicated a high accumulation of the alkaloids sanguinarine and berberine.[3][4]

Table 1: Summary of Alkaloid Content in Related Argemone Species

| Plant Species | Plant Part | Total Alkaloid Content/Identified Alkaloids | Reference |

| Argemone mexicana | Stem, Whole Plant | High concentration of total alkaloids in water extracts | [2] |

| Argemone mexicana | Seeds | High accumulation of sanguinarine and berberine | [3][4] |

| Argemone mexicana | Whole Plant | Isolation of dehydrocorydalmine, jatrorrhizine, columbamine, and oxyberberine | [5][6] |

Note: This table provides context from a related species due to the lack of specific quantitative data for this compound.

Experimental Protocols: Extraction and Isolation of this compound

The following sections detail generalized yet comprehensive experimental protocols for the extraction and isolation of isoquinoline alkaloids from plant materials, which are applicable for obtaining this compound from its natural sources.

General Extraction of Alkaloids from Plant Material

This protocol outlines a standard method for the initial extraction of total alkaloids from dried and powdered plant material.

Materials:

-

Dried and powdered plant material (Sarcocapnos crassifolia or Argemone grandiflora)

-

Methanol or Ethanol

-

Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Ammonia solution (NH₄OH)

-

Chloroform or Dichloromethane

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Filter paper and funnel

-

Separatory funnel

Procedure:

-

Maceration: The powdered plant material is macerated with methanol or ethanol at room temperature for a period of 24-48 hours. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined alcoholic extracts are filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction:

-

The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl).

-

This acidic solution is then washed with a non-polar solvent like chloroform to remove non-alkaloidal compounds.

-

The aqueous acidic layer, containing the protonated alkaloid salts, is collected.

-

The pH of the aqueous layer is then made alkaline (pH 9-10) by the addition of an ammonia solution. This deprotonates the alkaloid salts, converting them into their free base form.

-

The alkaline solution is then extracted multiple times with an organic solvent such as chloroform or dichloromethane. The free base alkaloids will partition into the organic layer.

-

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate and then evaporated to dryness to yield the crude total alkaloid fraction.

Isolation of this compound by Column Chromatography

Following the initial extraction, the crude alkaloid mixture is subjected to chromatographic techniques to isolate individual compounds like this compound.

Materials:

-

Crude alkaloid extract

-

Silica gel (for column chromatography)

-

A suitable solvent system (e.g., a gradient of chloroform and methanol)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Preparation: A glass column is packed with silica gel slurried in the initial, least polar solvent of the chosen solvent system.

-

Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial solvent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of gradually increasing polarity (gradient elution). For example, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Fraction Collection: Fractions of the eluate are collected sequentially using a fraction collector.

-

Monitoring by TLC: The separation process is monitored by Thin Layer Chromatography (TLC). Aliquots from the collected fractions are spotted on a TLC plate, developed in an appropriate solvent system, and visualized under a UV lamp. Fractions with similar TLC profiles are pooled together.

-

Purification: Fractions containing the compound of interest (this compound) may require further purification steps, such as recrystallization or preparative TLC, to obtain the pure compound.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound belongs to the isoquinoline class of alkaloids. The biosynthesis of isoquinoline alkaloids is a complex process that originates from the amino acid tyrosine.

Caption: Generalized biosynthetic pathway of isoquinoline alkaloids.

The general pathway involves the conversion of tyrosine to dopamine, which then condenses with 4-hydroxyphenylacetaldehyde to form norcoclaurine, the central precursor for most isoquinoline alkaloids. A series of enzymatic reactions, including methylations and hydroxylations, leads to the key intermediate (S)-reticuline. From reticuline, various branches of the pathway lead to different structural classes of isoquinoline alkaloids, including protoberberines and benzophenanthridines. This compound is structurally related to the protoberberine alkaloids and is formed through further enzymatic modifications of these precursors. The specific enzymes and intermediates in the final steps leading to this compound have not been fully elucidated.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been extensively studied. However, isoquinoline alkaloids as a class are known to interact with various biological targets and signaling pathways.

Many isoquinoline alkaloids exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These activities are often mediated through the modulation of key signaling pathways. For example, some isoquinoline alkaloids have been shown to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.[7] Others can induce apoptosis in cancer cells through the activation of caspase cascades and modulation of the p53 signaling pathway.[1]

Caption: Potential signaling pathways modulated by isoquinoline alkaloids.

Given the structural similarity of this compound to other biologically active isoquinoline alkaloids, it is plausible that it may also interact with these or other cellular signaling pathways. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.

Conclusion

The alkaloid this compound is a naturally occurring isoquinoline found in Sarcocapnos crassifolia and Argemone grandiflora. While detailed quantitative and mechanistic data on this compound are still emerging, the established methodologies for the extraction and isolation of isoquinoline alkaloids provide a solid framework for obtaining this compound for further study. The potential for this compound to interact with key cellular signaling pathways, as suggested by the activities of related compounds, underscores its importance as a subject for future research in pharmacology and drug development. This guide serves as a foundational resource to stimulate and support these research endeavors.

References

- 1. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Alkaloid Distribution in Seeds of Argemone mexicana L. (Papaveraceae) [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. Quaternary alkaloids of Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Ribasine: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribasine, a spirobenzylisoquinoline alkaloid found in plants of the Fumariaceae family, presents a fascinating area of study for natural product chemists and drug development professionals. Its complex molecular architecture hints at an intricate biosynthetic pathway, offering potential targets for metabolic engineering and the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, drawing upon the current understanding of isoquinoline (B145761) alkaloid biosynthesis in plants. While the complete enzymatic sequence leading to this compound has yet to be fully elucidated, this document synthesizes available data on related compounds and key enzymatic steps to present a comprehensive and scientifically grounded hypothetical pathway.

Core Biosynthetic Pathway: From L-Tyrosine to the Isoquinoline Core

The biosynthesis of this compound, like other benzylisoquinoline alkaloids, begins with the aromatic amino acid L-tyrosine. Through a series of enzymatic transformations, L-tyrosine is converted into the central precursor of the isoquinoline backbone.

Key Intermediates and Enzymes:

-

L-Tyrosine: The primary precursor for the entire pathway.

-

Dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA): These two molecules, both derived from L-tyrosine, undergo a crucial condensation reaction.

-

(S)-Norcoclaurine Synthase (NCS): This enzyme catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the foundational isoquinoline structure.

-

(S)-Reticuline: A pivotal branch-point intermediate in the biosynthesis of a vast array of isoquinoline alkaloids. Its formation from (S)-norcoclaurine involves a series of hydroxylation, methylation, and N-methylation steps catalyzed by various O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 hydroxylases.

The Proposed Pathway to the Spirobenzylisoquinoline Scaffold of this compound

From the central intermediate (S)-reticuline, the pathway diverges to form various classes of isoquinoline alkaloids. The formation of the characteristic spirobenzylisoquinoline scaffold of this compound is believed to proceed through a pathway analogous to that of protopine (B1679745), another spirobenzylisoquinoline alkaloid found in Fumaria species.

Hypothetical Enzymatic Steps:

-

Formation of (S)-Scoulerine: The berberine (B55584) bridge enzyme (BBE), a FAD-dependent oxidase, is proposed to catalyze the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine intermediate (S)-scoulerine.

-

Hydroxylation and Methylenedioxy Bridge Formation: A series of cytochrome P450-dependent monooxygenases are likely involved in the hydroxylation and subsequent formation of a methylenedioxy bridge on the A-ring of the protoberberine skeleton, leading to intermediates such as (S)-stylopine.

-

N-methylation: An N-methyltransferase would then catalyze the methylation of the nitrogen atom to yield (S)-cis-N-methylstylopine.

-

Formation of the Spiro-center: This is a critical and less understood step. It is hypothesized that a specific cytochrome P450 enzyme catalyzes an oxidative rearrangement of the protoberberine skeleton to form the spirobenzylisoquinoline core. In the case of protopine biosynthesis, this involves the formation of a hydroxylated intermediate that rearranges to the spiro structure. A similar mechanism is proposed for this compound, leading to a core structure that can be further modified.

-

Final Tailoring Steps: The final steps in this compound biosynthesis would involve specific "tailoring" enzymes, such as additional hydroxylases, methyltransferases, or glycosyltransferases, that modify the spirobenzylisoquinoline scaffold to produce the final this compound molecule.

Quantitative Data

Quantitative data on the biosynthesis of this compound is scarce. However, studies on the alkaloid content of Fumaria species and the kinetics of key enzymes in the general isoquinoline pathway provide valuable insights.

Table 1: Alkaloid Content in Selected Fumaria Species

| Alkaloid | Fumaria vaillantii (mg/100g)[1] | Fumaria parviflora (mg/100g)[1] | Fumaria rostellata (mg/100g)[1] | Fumaria jankae (mg/100g)[1] |

| Protopine | 258.30 | 288.27 | 156.15 | 144.32 |

| Sanguinarine | Present | Traces | Present | Present |

| Bicuculline | 23.23 | 104.06 | Not Detected | Not Detected |

| Stylopine | 5.88 | 17.86 | Not Detected | Not Detected |

| Chelidonine | Present | Not Detected | Not Detected | Not Detected |

| Hydrastine | Not Detected | Not Detected | Not Detected | Present |

Data from HPLC-DAD analysis of aerial parts.

Table 2: Kinetic Parameters of Norcoclaurine Synthase (NCS) from Thalictrum flavum

| Substrate | Km (µM) |

| Dopamine | - (Sigmoidal kinetics, Hill coefficient = 1.8) |

| 4-Hydroxyphenylacetaldehyde (4-HPAA) | 335 |

Data obtained from studies on the purified enzyme.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would involve a combination of tracer studies, enzyme assays, and molecular biology techniques. Below are representative protocols for key experimental approaches.

Protocol 1: General Extraction and Analysis of Isoquinoline Alkaloids from Fumaria Species

Objective: To extract and quantify the alkaloid profile of a Fumaria species.

Methodology:

-

Plant Material: Collect and dry the aerial parts of the Fumaria species of interest.

-

Extraction:

-

Grind the dried plant material to a fine powder.

-

Extract the powder with methanol (B129727) or a mixture of methanol and dichloromethane.

-

Filter the extract and concentrate it under reduced pressure.

-

-

Fractionation (Optional): Perform acid-base partitioning to separate the alkaloid fraction from other metabolites.

-

Analysis:

-

GC-MS (Gas Chromatography-Mass Spectrometry):

-

Dissolve the alkaloid extract in a suitable solvent (e.g., dichloromethane).

-

Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., HP-1).

-

Use a temperature program to separate the alkaloids.

-

Identify alkaloids by comparing their mass spectra and retention times with those of authentic standards and library data.

-

-

HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection):

-

Dissolve the alkaloid extract in the mobile phase.

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an acidic aqueous buffer.

-

Monitor the elution profile at a specific wavelength (e.g., 280 nm).

-

Quantify the alkaloids by comparing their peak areas with those of known concentrations of standards.

-

-

Protocol 2: Assay for O-Methyltransferase (OMT) Activity

Objective: To determine the activity of an OMT involved in the isoquinoline alkaloid pathway.

Methodology:

-

Enzyme Source: Purified recombinant OMT or a crude protein extract from the plant tissue.

-

Reaction Mixture:

-

Tris-HCl buffer (pH 7.5)

-

Substrate (e.g., a hydroxylated isoquinoline intermediate)

-

S-Adenosyl-L-methionine (SAM) as the methyl donor

-

Enzyme preparation

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a solvent like methanol.

-

Analysis:

-

Analyze the reaction products by HPLC or LC-MS to separate and quantify the methylated product.

-

Calculate the enzyme activity based on the amount of product formed per unit time.

-

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a multi-step enzymatic process. The logical flow from the primary precursor to the final product can be visualized as a directed graph.

References

The Enigmatic Pathway of Ribasine: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribasine, a spirobenzylisoquinoline alkaloid found in plants of the Fumariaceae family, presents a fascinating area of study for natural product chemists and drug development professionals. Its complex molecular architecture hints at an intricate biosynthetic pathway, offering potential targets for metabolic engineering and the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, drawing upon the current understanding of isoquinoline alkaloid biosynthesis in plants. While the complete enzymatic sequence leading to this compound has yet to be fully elucidated, this document synthesizes available data on related compounds and key enzymatic steps to present a comprehensive and scientifically grounded hypothetical pathway.

Core Biosynthetic Pathway: From L-Tyrosine to the Isoquinoline Core

The biosynthesis of this compound, like other benzylisoquinoline alkaloids, begins with the aromatic amino acid L-tyrosine. Through a series of enzymatic transformations, L-tyrosine is converted into the central precursor of the isoquinoline backbone.

Key Intermediates and Enzymes:

-

L-Tyrosine: The primary precursor for the entire pathway.

-

Dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA): These two molecules, both derived from L-tyrosine, undergo a crucial condensation reaction.

-

(S)-Norcoclaurine Synthase (NCS): This enzyme catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the foundational isoquinoline structure.

-

(S)-Reticuline: A pivotal branch-point intermediate in the biosynthesis of a vast array of isoquinoline alkaloids. Its formation from (S)-norcoclaurine involves a series of hydroxylation, methylation, and N-methylation steps catalyzed by various O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 hydroxylases.

The Proposed Pathway to the Spirobenzylisoquinoline Scaffold of this compound

From the central intermediate (S)-reticuline, the pathway diverges to form various classes of isoquinoline alkaloids. The formation of the characteristic spirobenzylisoquinoline scaffold of this compound is believed to proceed through a pathway analogous to that of protopine, another spirobenzylisoquinoline alkaloid found in Fumaria species.

Hypothetical Enzymatic Steps:

-

Formation of (S)-Scoulerine: The berberine bridge enzyme (BBE), a FAD-dependent oxidase, is proposed to catalyze the oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine intermediate (S)-scoulerine.

-

Hydroxylation and Methylenedioxy Bridge Formation: A series of cytochrome P450-dependent monooxygenases are likely involved in the hydroxylation and subsequent formation of a methylenedioxy bridge on the A-ring of the protoberberine skeleton, leading to intermediates such as (S)-stylopine.

-

N-methylation: An N-methyltransferase would then catalyze the methylation of the nitrogen atom to yield (S)-cis-N-methylstylopine.

-

Formation of the Spiro-center: This is a critical and less understood step. It is hypothesized that a specific cytochrome P450 enzyme catalyzes an oxidative rearrangement of the protoberberine skeleton to form the spirobenzylisoquinoline core. In the case of protopine biosynthesis, this involves the formation of a hydroxylated intermediate that rearranges to the spiro structure. A similar mechanism is proposed for this compound, leading to a core structure that can be further modified.

-

Final Tailoring Steps: The final steps in this compound biosynthesis would involve specific "tailoring" enzymes, such as additional hydroxylases, methyltransferases, or glycosyltransferases, that modify the spirobenzylisoquinoline scaffold to produce the final this compound molecule.

Quantitative Data

Quantitative data on the biosynthesis of this compound is scarce. However, studies on the alkaloid content of Fumaria species and the kinetics of key enzymes in the general isoquinoline pathway provide valuable insights.

Table 1: Alkaloid Content in Selected Fumaria Species

| Alkaloid | Fumaria vaillantii (mg/100g)[1] | Fumaria parviflora (mg/100g)[1] | Fumaria rostellata (mg/100g)[1] | Fumaria jankae (mg/100g)[1] |

| Protopine | 258.30 | 288.27 | 156.15 | 144.32 |

| Sanguinarine | Present | Traces | Present | Present |

| Bicuculline | 23.23 | 104.06 | Not Detected | Not Detected |

| Stylopine | 5.88 | 17.86 | Not Detected | Not Detected |

| Chelidonine | Present | Not Detected | Not Detected | Not Detected |

| Hydrastine | Not Detected | Not Detected | Not Detected | Present |

Data from HPLC-DAD analysis of aerial parts.

Table 2: Kinetic Parameters of Norcoclaurine Synthase (NCS) from Thalictrum flavum

| Substrate | Km (µM) |

| Dopamine | - (Sigmoidal kinetics, Hill coefficient = 1.8) |

| 4-Hydroxyphenylacetaldehyde (4-HPAA) | 335 |

Data obtained from studies on the purified enzyme.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would involve a combination of tracer studies, enzyme assays, and molecular biology techniques. Below are representative protocols for key experimental approaches.

Protocol 1: General Extraction and Analysis of Isoquinoline Alkaloids from Fumaria Species

Objective: To extract and quantify the alkaloid profile of a Fumaria species.

Methodology:

-

Plant Material: Collect and dry the aerial parts of the Fumaria species of interest.

-

Extraction:

-

Grind the dried plant material to a fine powder.

-

Extract the powder with methanol or a mixture of methanol and dichloromethane.

-

Filter the extract and concentrate it under reduced pressure.

-

-

Fractionation (Optional): Perform acid-base partitioning to separate the alkaloid fraction from other metabolites.

-

Analysis:

-

GC-MS (Gas Chromatography-Mass Spectrometry):

-

Dissolve the alkaloid extract in a suitable solvent (e.g., dichloromethane).

-

Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., HP-1).

-

Use a temperature program to separate the alkaloids.

-

Identify alkaloids by comparing their mass spectra and retention times with those of authentic standards and library data.

-

-

HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection):

-

Dissolve the alkaloid extract in the mobile phase.

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of acetonitrile and an acidic aqueous buffer.

-

Monitor the elution profile at a specific wavelength (e.g., 280 nm).

-

Quantify the alkaloids by comparing their peak areas with those of known concentrations of standards.

-

-

Protocol 2: Assay for O-Methyltransferase (OMT) Activity

Objective: To determine the activity of an OMT involved in the isoquinoline alkaloid pathway.

Methodology:

-

Enzyme Source: Purified recombinant OMT or a crude protein extract from the plant tissue.

-

Reaction Mixture:

-

Tris-HCl buffer (pH 7.5)

-

Substrate (e.g., a hydroxylated isoquinoline intermediate)

-

S-Adenosyl-L-methionine (SAM) as the methyl donor

-

Enzyme preparation

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a solvent like methanol.

-

Analysis:

-

Analyze the reaction products by HPLC or LC-MS to separate and quantify the methylated product.

-

Calculate the enzyme activity based on the amount of product formed per unit time.

-

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a multi-step enzymatic process. The logical flow from the primary precursor to the final product can be visualized as a directed graph.

References

The Enigmatic Case of "Ribasine": A Search for a Novel Alkaloid

A comprehensive investigation into the scientific literature and chemical databases for an alkaloid named "Ribasine" has yielded no discernible results. This suggests that "this compound" may be a novel compound not yet documented in publicly accessible resources, a proprietary designation, a potential misspelling of an existing alkaloid, or a hypothetical molecule.

For professionals in research, science, and drug development, the precise identification of a chemical entity is the foundational step for any further investigation. Without primary data on its discovery, isolation, structure, and biological activity, an in-depth technical guide on "this compound" cannot be constructed.

However, the query for "this compound" may stem from a typographical error. Several existing alkaloids possess names with phonetic similarities. Below is a summary of information on two such compounds, Rhetsinine (B150225) and Ribalinine , which could be the intended subject of the original query. Additionally, the similarly named synthetic antiviral drug Ribavirin is addressed to avoid confusion.

Potential Alternative Alkaloid: Rhetsinine

Rhetsinine is an indolopyridoquinazoline alkaloid that has been isolated from plant species such as Evodia rutaecarpa and Araliopsis soyauxii.[1] It has been the subject of research for its potential biological activities.

Table 1: Physicochemical and Bioactivity Data for Rhetsinine

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇N₃O₂ | [2][3] |

| Molecular Weight | 319.36 g/mol | [3] |

| CAS Number | 526-43-2 | [2] |

| Biological Target | Aldose reductase | [4] |

| Bioactivity (IC₅₀) | 24.1 µM (Aldose reductase inhibition) | [4] |

Experimental Protocols: Isolation of Rhetsinine

A general procedure for the isolation of Rhetsinine from Evodia rutaecarpa involves a hot water extraction followed by chromatographic separation.

-

Extraction : The dried and powdered plant material is extracted with hot water.

-

Chromatography : The aqueous extract is then subjected to distribution or gel filtration chromatography to separate the active compounds.[4]

-

Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathway Involvement

Rhetsinine has been identified as an inhibitor of aldose reductase.[4] This enzyme is a key component of the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

Caption: Inhibition of Aldose Reductase by Rhetsinine.

Potential Alternative Alkaloid: Ribalinine

Ribalinine is a quinoline (B57606) alkaloid that has been isolated from Balfourodendron riedelianum.[5]

Table 2: Physicochemical Data for Ribalinine

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₃ | [5] |

| Molecular Weight | 259.30 g/mol | [5] |

| CAS Number | 7688-58-6 | [5] |

Detailed information regarding the specific biological activities and experimental protocols for Ribalinine is less prevalent in the readily available scientific literature compared to Rhetsinine.

Clarification: Ribavirin (Not an Alkaloid)

It is also possible that "this compound" was a misspelling of Ribavirin . It is crucial to note that Ribavirin is not an alkaloid.[6] It is a synthetic nucleoside analog with broad-spectrum antiviral activity.[7][8]

Table 3: Key Distinctions of Ribavirin

| Feature | Description | Source |

| Compound Class | Synthetic Nucleoside Analog | [7][9] |

| Primary Use | Antiviral medication (e.g., for Hepatitis C, RSV) | [8] |

| Mechanism of Action | Interferes with viral RNA synthesis and mRNA capping | [8] |

Experimental Workflow: Not Applicable in the Context of Natural Product Isolation

As a synthetic compound, the experimental workflow for Ribavirin involves chemical synthesis rather than isolation from natural sources.

Caption: Classification of Rhetsinine, Ribalinine, and Ribavirin.

References

- 1. mdpi.com [mdpi.com]

- 2. Rhetsinine | C19H17N3O2 | CID 99652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Inhibitory effect of rhetsinine isolated from Evodia rutaecarpa on aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ribalinine | C15H17NO3 | CID 356086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alkaloid - Wikipedia [en.wikipedia.org]

- 7. news-medical.net [news-medical.net]

- 8. Ribavirin - Wikipedia [en.wikipedia.org]

- 9. Ribavirin | C8H12N4O5 | CID 37542 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Case of "Ribasine": A Search for a Novel Alkaloid

A comprehensive investigation into the scientific literature and chemical databases for an alkaloid named "Ribasine" has yielded no discernible results. This suggests that "this compound" may be a novel compound not yet documented in publicly accessible resources, a proprietary designation, a potential misspelling of an existing alkaloid, or a hypothetical molecule.

For professionals in research, science, and drug development, the precise identification of a chemical entity is the foundational step for any further investigation. Without primary data on its discovery, isolation, structure, and biological activity, an in-depth technical guide on "this compound" cannot be constructed.

However, the query for "this compound" may stem from a typographical error. Several existing alkaloids possess names with phonetic similarities. Below is a summary of information on two such compounds, Rhetsinine and Ribalinine , which could be the intended subject of the original query. Additionally, the similarly named synthetic antiviral drug Ribavirin is addressed to avoid confusion.

Potential Alternative Alkaloid: Rhetsinine

Rhetsinine is an indolopyridoquinazoline alkaloid that has been isolated from plant species such as Evodia rutaecarpa and Araliopsis soyauxii.[1] It has been the subject of research for its potential biological activities.

Table 1: Physicochemical and Bioactivity Data for Rhetsinine

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇N₃O₂ | [2][3] |

| Molecular Weight | 319.36 g/mol | [3] |

| CAS Number | 526-43-2 | [2] |

| Biological Target | Aldose reductase | [4] |

| Bioactivity (IC₅₀) | 24.1 µM (Aldose reductase inhibition) | [4] |

Experimental Protocols: Isolation of Rhetsinine

A general procedure for the isolation of Rhetsinine from Evodia rutaecarpa involves a hot water extraction followed by chromatographic separation.

-

Extraction : The dried and powdered plant material is extracted with hot water.

-

Chromatography : The aqueous extract is then subjected to distribution or gel filtration chromatography to separate the active compounds.[4]

-

Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathway Involvement

Rhetsinine has been identified as an inhibitor of aldose reductase.[4] This enzyme is a key component of the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

Caption: Inhibition of Aldose Reductase by Rhetsinine.

Potential Alternative Alkaloid: Ribalinine

Ribalinine is a quinoline alkaloid that has been isolated from Balfourodendron riedelianum.[5]

Table 2: Physicochemical Data for Ribalinine

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₃ | [5] |

| Molecular Weight | 259.30 g/mol | [5] |

| CAS Number | 7688-58-6 | [5] |

Detailed information regarding the specific biological activities and experimental protocols for Ribalinine is less prevalent in the readily available scientific literature compared to Rhetsinine.

Clarification: Ribavirin (Not an Alkaloid)

It is also possible that "this compound" was a misspelling of Ribavirin . It is crucial to note that Ribavirin is not an alkaloid.[6] It is a synthetic nucleoside analog with broad-spectrum antiviral activity.[7][8]

Table 3: Key Distinctions of Ribavirin

| Feature | Description | Source |

| Compound Class | Synthetic Nucleoside Analog | [7][9] |

| Primary Use | Antiviral medication (e.g., for Hepatitis C, RSV) | [8] |

| Mechanism of Action | Interferes with viral RNA synthesis and mRNA capping | [8] |

Experimental Workflow: Not Applicable in the Context of Natural Product Isolation

As a synthetic compound, the experimental workflow for Ribavirin involves chemical synthesis rather than isolation from natural sources.

Caption: Classification of Rhetsinine, Ribalinine, and Ribavirin.

References

- 1. mdpi.com [mdpi.com]

- 2. Rhetsinine | C19H17N3O2 | CID 99652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Inhibitory effect of rhetsinine isolated from Evodia rutaecarpa on aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ribalinine | C15H17NO3 | CID 356086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alkaloid - Wikipedia [en.wikipedia.org]

- 7. news-medical.net [news-medical.net]

- 8. Ribavirin - Wikipedia [en.wikipedia.org]

- 9. Ribavirin | C8H12N4O5 | CID 37542 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ribasine (Grandiflorine): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ribasine, which is synonymously known as Grandiflorine, is a naturally occurring diterpenoid alkaloid.[1] The initial confusion in nomenclature has been resolved, with chemical databases confirming that this compound and Grandiflorine are identical compounds, sharing the same chemical formula, structure, and CAS Registry Number.[1] This guide will henceforth refer to the compound as this compound (Grandiflorine). Diterpenoid alkaloids are a class of natural products known for their complex structures and diverse pharmacological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound (Grandiflorine) is presented in Table 1. This data has been compiled from publicly available chemical databases.

Table 1: Chemical and Physical Properties of this compound (Grandiflorine)

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₇NO₅ | PubChem |

| Molecular Weight | 351.35 g/mol | PubChem |

| CAS Number | 87099-54-5 | PubChem |

| IUPAC Name | 6H-6a,14-Epoxy-1,3-dioxolo[4,5-i][1][2]dioxolo[3][4]indeno[2,1-c][5]benzazepine, 12,12a,13,14-tetrahydro-13-methyl-, (6aS,12aR,14S)- | MedKoo Biosciences |

| Synonyms | Grandiflorine, Limogine, Deoxyhimalayamine | MedKoo Biosciences, PubChem |

| Chemical Class | Diterpenoid Alkaloid | MedKoo Biosciences |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

Relationship Between this compound and Grandiflorine

As established, "this compound" and "Grandiflorine" are synonyms for the same chemical entity. This relationship is depicted in the logical diagram below.

Caption: Identity of this compound and Grandiflorine.

Isolation

The first reported isolation of a compound named "grandiflorine" was from the aerial parts of Delphinium grandiflorum L. A 1993 article in the Journal of Integrative Plant Biology by Li Cong-jun and Chen Di-hua describes the isolation and structure determination of this new alkaloid. While the detailed experimental protocol for this specific isolation is not available in the public search results, this publication serves as the primary reference for the natural source of the compound.

Biological Activity and Toxicology

There is a lack of specific quantitative data (e.g., IC₅₀, EC₅₀ values) on the biological activity of this compound (Grandiflorine) in the public domain. MedKoo Biosciences describes Grandiflorine as a "toxic dorditerpenoid alkaloid," but specific LD₅₀ values or detailed toxicology studies have not been identified.[1]

General studies on diterpenoid alkaloids from Delphinium species suggest potential anti-inflammatory properties. However, these studies do not provide specific data for this compound (Grandiflorine).

General Experimental Protocols

While specific experimental protocols for this compound (Grandiflorine) are not available, this section provides detailed methodologies for key experiments that would be relevant for evaluating its potential biological activities. These are generalized protocols and would require optimization for the specific compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cancer cell line.

Workflow Diagram:

Caption: MTT assay for cytotoxicity assessment.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound (Grandiflorine) in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol describes a method to assess the potential anti-inflammatory activity of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow Diagram:

Caption: Nitric oxide production assay workflow.

Protocol:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (Grandiflorine) for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated vehicle control.

Signaling Pathway Interactions

There is no direct evidence in the searched literature to suggest that this compound (Grandiflorine) interacts with specific signaling pathways. However, many diterpenoid alkaloids are known to exert their biological effects through modulation of key cellular signaling cascades. Potential pathways of interest for future investigation, based on the activities of other alkaloids, could include the NF-κB and MAPK signaling pathways, which are central to inflammation and cell survival.

Hypothetical Signaling Pathway Interaction Diagram:

References

- 1. jipb.net [jipb.net]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]

Ribasine (Grandiflorine): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ribasine, which is synonymously known as Grandiflorine, is a naturally occurring diterpenoid alkaloid.[1] The initial confusion in nomenclature has been resolved, with chemical databases confirming that this compound and Grandiflorine are identical compounds, sharing the same chemical formula, structure, and CAS Registry Number.[1] This guide will henceforth refer to the compound as this compound (Grandiflorine). Diterpenoid alkaloids are a class of natural products known for their complex structures and diverse pharmacological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound (Grandiflorine) is presented in Table 1. This data has been compiled from publicly available chemical databases.

Table 1: Chemical and Physical Properties of this compound (Grandiflorine)

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₇NO₅ | PubChem |

| Molecular Weight | 351.35 g/mol | PubChem |

| CAS Number | 87099-54-5 | PubChem |

| IUPAC Name | 6H-6a,14-Epoxy-1,3-dioxolo[4,5-i][1][2]dioxolo[3][4]indeno[2,1-c][5]benzazepine, 12,12a,13,14-tetrahydro-13-methyl-, (6aS,12aR,14S)- | MedKoo Biosciences |

| Synonyms | Grandiflorine, Limogine, Deoxyhimalayamine | MedKoo Biosciences, PubChem |

| Chemical Class | Diterpenoid Alkaloid | MedKoo Biosciences |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

Relationship Between this compound and Grandiflorine

As established, "this compound" and "Grandiflorine" are synonyms for the same chemical entity. This relationship is depicted in the logical diagram below.

Caption: Identity of this compound and Grandiflorine.

Isolation

The first reported isolation of a compound named "grandiflorine" was from the aerial parts of Delphinium grandiflorum L. A 1993 article in the Journal of Integrative Plant Biology by Li Cong-jun and Chen Di-hua describes the isolation and structure determination of this new alkaloid. While the detailed experimental protocol for this specific isolation is not available in the public search results, this publication serves as the primary reference for the natural source of the compound.

Biological Activity and Toxicology

There is a lack of specific quantitative data (e.g., IC₅₀, EC₅₀ values) on the biological activity of this compound (Grandiflorine) in the public domain. MedKoo Biosciences describes Grandiflorine as a "toxic dorditerpenoid alkaloid," but specific LD₅₀ values or detailed toxicology studies have not been identified.[1]

General studies on diterpenoid alkaloids from Delphinium species suggest potential anti-inflammatory properties. However, these studies do not provide specific data for this compound (Grandiflorine).

General Experimental Protocols

While specific experimental protocols for this compound (Grandiflorine) are not available, this section provides detailed methodologies for key experiments that would be relevant for evaluating its potential biological activities. These are generalized protocols and would require optimization for the specific compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cancer cell line.

Workflow Diagram:

Caption: MTT assay for cytotoxicity assessment.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound (Grandiflorine) in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol describes a method to assess the potential anti-inflammatory activity of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow Diagram:

Caption: Nitric oxide production assay workflow.

Protocol:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (Grandiflorine) for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated vehicle control.

Signaling Pathway Interactions

There is no direct evidence in the searched literature to suggest that this compound (Grandiflorine) interacts with specific signaling pathways. However, many diterpenoid alkaloids are known to exert their biological effects through modulation of key cellular signaling cascades. Potential pathways of interest for future investigation, based on the activities of other alkaloids, could include the NF-κB and MAPK signaling pathways, which are central to inflammation and cell survival.

Hypothetical Signaling Pathway Interaction Diagram:

References

- 1. jipb.net [jipb.net]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]

Deoxyhimalayamine as a Synonym for Ribasine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the synonymy of Deoxyhimalayamine with Ribasine and provides a consolidated overview of its core chemical properties. Despite a comprehensive search of scientific literature and chemical databases, detailed pharmacological data, specific experimental protocols, and established signaling pathways for this compound (Deoxyhimalayamine) are not extensively documented in publicly accessible resources. This document presents the available verified information and contextualizes the compound within a general framework relevant to natural product research and development.

Chemical and Physical Properties of this compound

This compound, also known by its synonym Deoxyhimalayamine, is a naturally occurring alkaloid. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms[1][2]. This class of compounds is known for a wide range of pharmacological activities[1][3]. The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C20H17NO5 | PubChem[4] |

| Molecular Weight | 351.4 g/mol | PubChem[4] |

| IUPAC Name | (1S,12R,14S)-13-methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene | PubChem[4] |

| CAS Number | 87099-54-5 | PubChem[4] |

| Synonyms | Deoxyhimalayamine, Grandiflorine, Limogine, (+)-Ribasine | PubChem[4] |

Pharmacological Data and Experimental Protocols

A thorough literature review did not yield specific quantitative pharmacological data or detailed experimental protocols for this compound. The biological activities and mechanism of action for this particular alkaloid remain largely uncharacterized in peer-reviewed studies. Research into the biological effects of isoquinoline (B145761) alkaloids from genera such as Corydalis has revealed a variety of activities, including acetylcholinesterase inhibition and anti-proliferative effects, but specific data for this compound is not available[5].

Signaling Pathways

Currently, there are no elucidated signaling pathways specifically associated with this compound in the available scientific literature. The broader class of alkaloids is known to interact with a multitude of cellular signaling cascades, but compound-specific information for this compound is required for accurate pathway mapping.

Generalized Workflow for Natural Product Drug Discovery

In the absence of specific experimental data for this compound, the following diagram illustrates a generalized workflow for the isolation and preliminary screening of a novel natural product, a process that would be applicable to the study of this compound.

A generalized workflow for natural product discovery.

Conclusion

Deoxyhimalayamine is a confirmed synonym for the alkaloid this compound. While its fundamental chemical properties are documented, a significant gap exists in the scientific literature regarding its pharmacological activity, mechanism of action, and interaction with cellular signaling pathways. The information provided herein represents the extent of currently available public data. Further investigation into this natural product is required to elucidate its potential therapeutic value. The generalized workflow presented offers a conceptual framework for how such investigations might proceed.

References

- 1. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity in Chemical Structures and Biological Properties of Plant Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens | MDPI [mdpi.com]

- 4. This compound | C20H17NO5 | CID 5459059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Deoxyhimalayamine as a Synonym for Ribasine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the synonymy of Deoxyhimalayamine with Ribasine and provides a consolidated overview of its core chemical properties. Despite a comprehensive search of scientific literature and chemical databases, detailed pharmacological data, specific experimental protocols, and established signaling pathways for this compound (Deoxyhimalayamine) are not extensively documented in publicly accessible resources. This document presents the available verified information and contextualizes the compound within a general framework relevant to natural product research and development.

Chemical and Physical Properties of this compound

This compound, also known by its synonym Deoxyhimalayamine, is a naturally occurring alkaloid. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms[1][2]. This class of compounds is known for a wide range of pharmacological activities[1][3]. The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C20H17NO5 | PubChem[4] |

| Molecular Weight | 351.4 g/mol | PubChem[4] |

| IUPAC Name | (1S,12R,14S)-13-methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene | PubChem[4] |

| CAS Number | 87099-54-5 | PubChem[4] |

| Synonyms | Deoxyhimalayamine, Grandiflorine, Limogine, (+)-Ribasine | PubChem[4] |

Pharmacological Data and Experimental Protocols

A thorough literature review did not yield specific quantitative pharmacological data or detailed experimental protocols for this compound. The biological activities and mechanism of action for this particular alkaloid remain largely uncharacterized in peer-reviewed studies. Research into the biological effects of isoquinoline alkaloids from genera such as Corydalis has revealed a variety of activities, including acetylcholinesterase inhibition and anti-proliferative effects, but specific data for this compound is not available[5].

Signaling Pathways

Currently, there are no elucidated signaling pathways specifically associated with this compound in the available scientific literature. The broader class of alkaloids is known to interact with a multitude of cellular signaling cascades, but compound-specific information for this compound is required for accurate pathway mapping.

Generalized Workflow for Natural Product Drug Discovery

In the absence of specific experimental data for this compound, the following diagram illustrates a generalized workflow for the isolation and preliminary screening of a novel natural product, a process that would be applicable to the study of this compound.

A generalized workflow for natural product discovery.

Conclusion